molecular formula C9H8N2O2S B126920 1-Methyl-5-nitro-2-indolinethione CAS No. 156136-71-9

1-Methyl-5-nitro-2-indolinethione

Cat. No. B126920
M. Wt: 208.24 g/mol
InChI Key: UUWSVJZUKCLPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been researched for its potential use in various scientific applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 220.23 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 1-Methyl-5-nitro-2-indolinethione is not fully understood, but studies have suggested that it may interact with sulfhydryl groups in proteins and enzymes. This interaction may lead to changes in protein conformation and function, which could explain its potential use as a fluorescent probe and photosensitizer.

Biochemical And Physiological Effects

Studies have shown that 1-Methyl-5-nitro-2-indolinethione can induce oxidative stress in cells, which may contribute to its potential use in photodynamic therapy. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Methyl-5-nitro-2-indolinethione in lab experiments is its high solubility in organic solvents, which makes it easy to work with in various applications. However, one limitation is its potential toxicity, which may require caution when handling and using this compound.

Future Directions

There are several future directions for research on 1-Methyl-5-nitro-2-indolinethione. One area of interest is its potential use in the development of new fluorescent probes for biological imaging. Additionally, further studies are needed to fully understand its mechanism of action and potential use in photodynamic therapy. Finally, more research is needed to explore its potential use in organic electronics and other technological applications.
In conclusion, 1-Methyl-5-nitro-2-indolinethione is a chemical compound that has been studied for its potential use in various scientific applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

1-Methyl-5-nitro-2-indolinethione can be synthesized using various methods, including the reaction of 5-nitro-2-indolinone with methyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-nitro-2-indolinone with dimethyl sulfate in the presence of a base such as sodium hydride. These methods have been used to synthesize 1-Methyl-5-nitro-2-indolinethione with high yields and purity.

Scientific Research Applications

1-Methyl-5-nitro-2-indolinethione has been studied for its potential use in various scientific applications. One study investigated its use as a fluorescent probe for the detection of hydrogen sulfide in biological systems. Another study explored its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use in organic electronics, such as in the fabrication of organic light-emitting diodes.

properties

CAS RN

156136-71-9

Product Name

1-Methyl-5-nitro-2-indolinethione

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

1-methyl-5-nitro-3H-indole-2-thione

InChI

InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-4H,5H2,1H3

InChI Key

UUWSVJZUKCLPSM-UHFFFAOYSA-N

SMILES

CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CN1C(=S)CC2=C1C=CC(=C2)[N+](=O)[O-]

synonyms

2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-nitro-

Origin of Product

United States

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